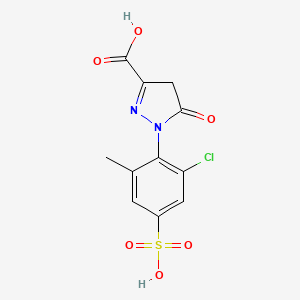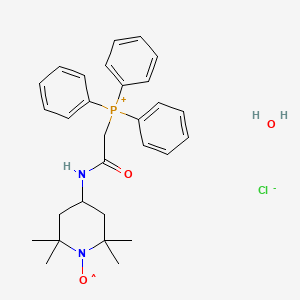
MitoTEMPO (Hydrat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MitoTEMPO (hydrate) is a mitochondria-targeted antioxidant that combines the antioxidant properties of piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium. This unique structure allows MitoTEMPO (hydrate) to pass through lipid bilayers and accumulate in mitochondria, where it exerts its effects by scavenging superoxide and alkyl radicals .
Wissenschaftliche Forschungsanwendungen
MitoTEMPO (hydrate) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study redox reactions and oxidative stress.
Biology: Investigated for its role in protecting cells from oxidative damage.
Medicine: Explored for its potential therapeutic benefits in conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and cardiovascular disorders
Wirkmechanismus
Target of Action
MitoTEMPO (hydrate) is a mitochondria-targeted antioxidant . It primarily targets superoxide and alkyl radicals within the mitochondria, acting as a scavenger .
Mode of Action
MitoTEMPO combines the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium . This combination allows it to pass through lipid bilayers and accumulate in mitochondria . Once inside the mitochondria, MitoTEMPO acts as a superoxide dismutase mimetic, scavenging superoxide and alkyl radicals . This reduces oxidative stress within the mitochondria .
Biochemical Pathways
MitoTEMPO’s action affects several biochemical pathways. It has been shown to reduce oxidative stress-mediated pericyte loss and blood-brain barrier (BBB) leakage . This is achieved by reducing mitochondrial oxidative stress, which is associated with glucose deprivation/reperfusion . Another study showed that MitoTEMPO can alleviate foam cell formation by regulating Nrf2/NLRP3 signaling .
Pharmacokinetics
Its lipophilic cation allows it to pass through lipid bilayers and accumulate in mitochondria , suggesting a high degree of cellular uptake and distribution.
Result of Action
The action of MitoTEMPO leads to several molecular and cellular effects. It reduces mitochondrial oxidative stress, decreases pericyte loss and apoptosis, and attenuates BBB leakage and neuronal damage . These actions ultimately lead to improved cognitive function . In addition, MitoTEMPO has been shown to decrease lipoprotein uptake by inhibiting CD36 expression and suppress foam cell formation by regulating the NLRP3 inflammasome .
Action Environment
The efficacy and stability of MitoTEMPO can be influenced by various environmental factors. For instance, in conditions of severe hypoglycemia, MitoTEMPO has been shown to improve cognitive dysfunction by reducing oxidative stress-mediated pericyte loss and BBB leakage . This suggests that the compound’s action can be particularly beneficial in environments characterized by oxidative stress and mitochondrial dysfunction .
Biochemische Analyse
Biochemical Properties
MitoTEMPO (hydrate) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its antioxidant properties, where it scavenges superoxide and alkyl radicals .
Cellular Effects
MitoTEMPO (hydrate) has profound effects on various types of cells and cellular processes. It influences cell function by mitigating oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, MitoTEMPO (hydrate) has been shown to improve cognitive function in hypoglycemia-induced cognitive dysfunction models by reducing pericyte loss and blood-brain barrier leakage .
Molecular Mechanism
The mechanism of action of MitoTEMPO (hydrate) is primarily through its antioxidant activity. It exerts its effects at the molecular level by scavenging superoxide and alkyl radicals, thereby reducing oxidative stress . This can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, MitoTEMPO (hydrate) continues to exert its antioxidant effects, contributing to the stability of cellular function . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of MitoTEMPO (hydrate) can vary with different dosages in animal models. For instance, in a study involving a type 1 diabetes mouse model, MitoTEMPO (hydrate) was shown to improve cognitive function, suggesting a dose-dependent effect .
Metabolic Pathways
MitoTEMPO (hydrate) is involved in metabolic pathways related to oxidative stress. It interacts with enzymes involved in these pathways and can influence metabolic flux or metabolite levels .
Transport and Distribution
MitoTEMPO (hydrate) is transported and distributed within cells and tissues by passing through lipid bilayers due to the presence of the lipophilic cation triphenylphosphonium . This allows it to accumulate in mitochondria .
Subcellular Localization
The subcellular localization of MitoTEMPO (hydrate) is primarily in the mitochondria, due to its mitochondria-targeting properties . This localization can influence its activity or function, contributing to its antioxidant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MitoTEMPO (hydrate) involves the conjugation of TEMPO with triphenylphosphonium. The process typically includes the following steps:
Formation of TEMPO Derivative: TEMPO is first modified to introduce a functional group that can react with triphenylphosphonium.
Conjugation with Triphenylphosphonium: The modified TEMPO is then reacted with triphenylphosphonium under specific conditions to form the final product, MitoTEMPO (hydrate).
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
MitoTEMPO (hydrate) primarily undergoes redox reactions due to its antioxidant properties. It can participate in:
Oxidation: MitoTEMPO (hydrate) can be oxidized by reactive oxygen species (ROS) in mitochondria.
Reduction: It can also reduce other oxidized molecules, thereby neutralizing harmful radicals.
Common Reagents and Conditions
Oxidizing Agents: Reactive oxygen species such as superoxide.
Reducing Agents: Various cellular antioxidants that can regenerate the reduced form of MitoTEMPO (hydrate).
Major Products Formed
The major products formed from these reactions are the oxidized and reduced forms of MitoTEMPO (hydrate), which help in mitigating oxidative stress within the mitochondria .
Vergleich Mit ähnlichen Verbindungen
MitoTEMPO (hydrate) is part of a class of mitochondria-targeted antioxidants. Similar compounds include:
MitoQ: Another mitochondria-targeted antioxidant that uses ubiquinone as the active antioxidant moiety.
SkQ1: A plastoquinone derivative that targets mitochondria to exert antioxidant effects.
MitoVitE: A mitochondria-targeted form of vitamin E.
Compared to these compounds, MitoTEMPO (hydrate) is unique due to its combination of TEMPO and triphenylphosphonium, which provides distinct antioxidant properties and mitochondrial targeting capabilities .
Eigenschaften
InChI |
InChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAJCDXYZBOVGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
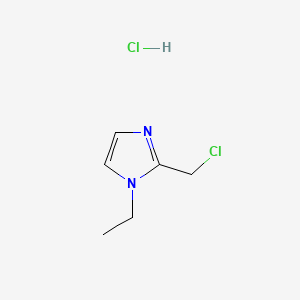

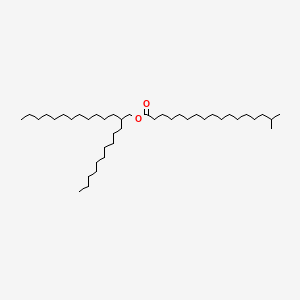
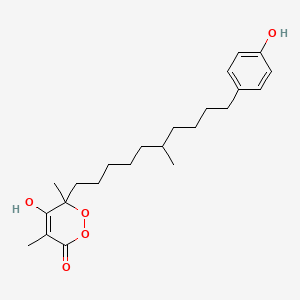



![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)


![2-Aminoethanol;[2-[2-(phosphonomethylamino)ethylamino]-3-[[1-phosphono-3-(3-phosphonopropylamino)propan-2-yl]amino]propyl]phosphonic acid](/img/structure/B593172.png)
